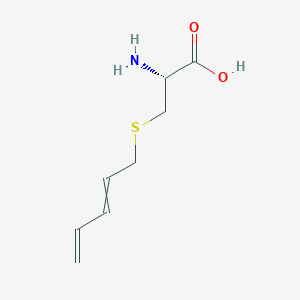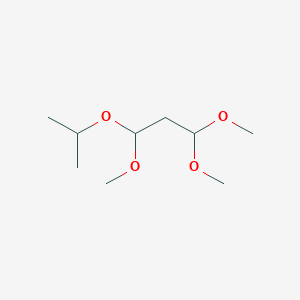
(4R)-4-Hydroxy-4-(3-iodoprop-2-en-1-yl)cyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-Hydroxy-4-(3-iodoprop-2-en-1-yl)cyclopent-2-en-1-one is an organic compound that features a cyclopentenone ring substituted with a hydroxy group and an iodopropenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Hydroxy-4-(3-iodoprop-2-en-1-yl)cyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, followed by the introduction of the hydroxy and iodopropenyl groups. The reaction conditions typically involve the use of strong acids or bases, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4-Hydroxy-4-(3-iodoprop-2-en-1-yl)cyclopent-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the propenyl group can be reduced to form a saturated alkyl chain.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the double bond would yield a saturated alkyl chain.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4R)-4-Hydroxy-4-(3-iodoprop-2-en-1-yl)cyclopent-2-en-1-one can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound could be used as a probe to study the effects of hydroxy and iodopropenyl groups on biological systems. It could also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structural features could impart desirable properties to the materials or enhance the efficiency of the reactions.
Mécanisme D'action
The mechanism of action of (4R)-4-Hydroxy-4-(3-iodoprop-2-en-1-yl)cyclopent-2-en-1-one would depend on its specific application. In general, the hydroxy and iodopropenyl groups could interact with various molecular targets, such as enzymes or receptors, to exert their effects. The cyclopentenone ring could also play a role in stabilizing the compound and facilitating its interactions with the targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (4R)-4-Hydroxy-4-(3-iodoprop-2-en-1-yl)cyclopent-2-en-1-one include other cyclopentenone derivatives, such as:
- (4R)-4-Hydroxy-4-(3-bromoprop-2-en-1-yl)cyclopent-2-en-1-one
- (4R)-4-Hydroxy-4-(3-chloroprop-2-en-1-yl)cyclopent-2-en-1-one
- (4R)-4-Hydroxy-4-(3-fluoroprop-2-en-1-yl)cyclopent-2-en-1-one
Uniqueness
The uniqueness of this compound lies in the presence of the iodopropenyl group, which can undergo unique chemical reactions compared to other halogenated derivatives. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
460990-21-0 |
|---|---|
Formule moléculaire |
C8H9IO2 |
Poids moléculaire |
264.06 g/mol |
Nom IUPAC |
(4R)-4-hydroxy-4-(3-iodoprop-2-enyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C8H9IO2/c9-5-1-3-8(11)4-2-7(10)6-8/h1-2,4-5,11H,3,6H2/t8-/m0/s1 |
Clé InChI |
KOKWJUASEVTXQW-QMMMGPOBSA-N |
SMILES isomérique |
C1C(=O)C=C[C@]1(CC=CI)O |
SMILES canonique |
C1C(=O)C=CC1(CC=CI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B12574776.png)

![3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol](/img/structure/B12574792.png)
![Formic acid--4,4'-[decane-1,10-diylbis(oxy)]diphenol (2/1)](/img/structure/B12574795.png)
![Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate](/img/structure/B12574799.png)
![Tert-butyl 2-{3-[2-(pyridin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyrrolidine-1-carboxylate](/img/structure/B12574811.png)

![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B12574828.png)
![3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B12574832.png)




![1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12574850.png)
